molecular formula C12H11N5O2S B2807104 1-ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1251615-17-4

1-ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2807104
CAS RN: 1251615-17-4
M. Wt: 289.31
InChI Key: DYXNXAVVVBXDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as ETP-46464, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to "1-ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide" involves complex synthesis processes and structural characterizations. For instance, one study focused on the synthesis and antimicrobial activity of novel substituted thiazole-2-semicarbazides and its derivatives, highlighting the intricate chemical reactions and synthesis routes for producing these compounds (Basavarajaiah & Mruthyunjayaswamy, 2008). Another study detailed the synthesis, crystal structure, and Hirshfeld surface analysis of a similar compound, providing insights into its molecular structure through single crystal X-ray diffraction studies (Prabhuswamy et al., 2016).

Antimicrobial and Antifungal Activities

Several studies have reported the antimicrobial and antifungal activities of compounds related to "1-ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide". For example, derivatives synthesized using 1,3-dipolar cycloaddition methodology exhibited potential antibacterial activity against B. subtilis and antifungal activity against A. niger, showcasing the potential of these compounds in addressing microbial resistance (Sowmya et al., 2018).

Insecticidal Properties

The insecticidal activities of compounds with 1,3,4-oxadiazole rings have been evaluated, with some demonstrating significant efficacy against pests such as the diamondback moth (Plutella xylostella). This research not only highlights the potential application of these compounds in agricultural pest control but also explores the relationship between chemical structure and biological activity, contributing to the development of new insecticidal agents (Qi et al., 2014).

Anticancer Activity

Research into the anticancer properties of 1,3,4-oxadiazole derivatives incorporating the thiophene moiety has yielded promising results. A study synthesizing a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety reported significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, indicating the potential of these compounds in cancer therapy (Gomha et al., 2016).

properties

IUPAC Name

2-ethyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-2-17-9(3-5-13-17)10(18)14-12-16-15-11(19-12)8-4-6-20-7-8/h3-7H,2H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXNXAVVVBXDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.